molecular formula C10H9BrO2 B1323728 2-(2-Bromo-2-propenyl)benzoic acid CAS No. 732248-92-9

2-(2-Bromo-2-propenyl)benzoic acid

Cat. No. B1323728
M. Wt: 241.08 g/mol
InChI Key: WXFHCAXSWLSTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Bromo-2-propenyl)benzoic acid” is a chemical compound with the molecular formula C10H9BrO2 . It is used in various chemical reactions and is a common building block for the synthesis of various nitrogen heterocycles .


Molecular Structure Analysis

The molecular structure of “2-(2-Bromo-2-propenyl)benzoic acid” can be represented as a 2D Mol file or a computed 3D SD file . More detailed structural analysis would require specific computational chemistry techniques and tools.


Chemical Reactions Analysis

“2-(2-Bromo-2-propenyl)benzoic acid” is involved in various chemical reactions. For instance, it condenses with aminoquinolines to yield phenylquinolylamines . It is also used as a building block for the synthesis of various nitrogen heterocycles .

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is a process that is not well developed .
    • Method : The researchers reported catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
    • Results : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
  • Production of Phenol from Benzoic Acid

    • Field : Chemical Engineering
    • Application : Benzoic acid is the simplest aromatic carboxylic acid and a commonly used preservative in foods and a snowflake mimic in holiday snow globes .
    • Method : Researchers at Stanford University and the Indian Institute of Technology Roorkee reported a catalyst-free method for producing phenol from benzoic acid .
    • Results : They electrosprayed ≈10-μm microdroplets of the acid dissolved in water into a chamber to realize a calculated yield of ≈4.7% .

Safety And Hazards

Handling “2-(2-Bromo-2-propenyl)benzoic acid” requires caution. It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . In case of contact, immediate medical assistance is recommended .

properties

IUPAC Name

2-(2-bromoprop-2-enyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,1,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFHCAXSWLSTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641257
Record name 2-(2-Bromoprop-2-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-2-propenyl)benzoic acid

CAS RN

732248-92-9
Record name 2-(2-Bromoprop-2-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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